molecular formula C8H14O2 B13078384 2-Hydroxycyclooctanone CAS No. 496-82-2

2-Hydroxycyclooctanone

Cat. No.: B13078384
CAS No.: 496-82-2
M. Wt: 142.20 g/mol
InChI Key: JRIBPNLXIBZSJA-UHFFFAOYSA-N
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Description

2-Hydroxycyclooctanone is an organic compound with the molecular formula C8H14O2. It is a cyclic ketone with a hydroxyl group attached to the second carbon of the cyclooctane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxycyclooctanone can be synthesized through the selective oxidation of cis-cyclooctene. One method involves using three-dimensionally macroporous carbon spheres prepared from cellulose carbonized at 500°C. This method yields a high conversion rate of cis-cyclooctene (32.6%) and a high selectivity for this compound (90.4%) after a 24-hour reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the use of carbon-based catalysts and selective oxidation processes are likely to be employed due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxycyclooctanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form a secondary alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

2-Hydroxycyclooctanone has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Hydroxycyclooctanone exerts its effects involves its interaction with specific molecular targets. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can influence various biochemical pathways, although detailed studies on its specific molecular targets are still ongoing .

Comparison with Similar Compounds

Properties

IUPAC Name

2-hydroxycyclooctan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c9-7-5-3-1-2-4-6-8(7)10/h7,9H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRIBPNLXIBZSJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(=O)C(CC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90337892
Record name 2-Hydroxycyclooctanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90337892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496-82-2
Record name 2-Hydroxycyclooctanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=496-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxycyclooctanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90337892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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